1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol
CAS No.: 56211-75-7
Cat. No.: VC16034305
Molecular Formula: C9H10Cl3NO
Molecular Weight: 254.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56211-75-7 |
|---|---|
| Molecular Formula | C9H10Cl3NO |
| Molecular Weight | 254.5 g/mol |
| IUPAC Name | 1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol |
| Standard InChI | InChI=1S/C9H10Cl3NO/c1-6-3-2-4-7(13-6)5-8(14)9(10,11)12/h2-4,8,14H,5H2,1H3 |
| Standard InChI Key | TWTSKQISZZIJSH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=CC=C1)CC(C(Cl)(Cl)Cl)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol consists of three distinct moieties:
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A central propan-2-ol backbone with a hydroxyl group at the C2 position.
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A trichloromethyl group (-CCl₃) at the C1 position.
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A 6-methylpyridin-2-yl substituent at the C3 position.
| Property | Value/Range | Source Analog |
|---|---|---|
| Melting Point | 175–179°C (estimated) | |
| Boiling Point | 236–240°C (estimated) | |
| Density | 1.4–1.6 g/cm³ | |
| LogP (Octanol-Water) | 2.8–3.2 | |
| Aqueous Solubility | <1 mg/L (25°C) |
The high LogP value suggests significant lipophilicity, while low aqueous solubility aligns with the presence of multiple hydrophobic groups .
Synthetic Methodologies
Retrosynthetic Analysis
Potential synthetic routes to 1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol could involve:
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Nucleophilic Addition: Reaction of 6-methylpyridine-2-carbaldehyde with trichloroacetaldehyde followed by reduction .
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Epoxide Ring-Opening: Using trichloroepoxide intermediates and pyridinyl Grignard reagents .
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Chiral Resolution: If enantioselective synthesis is required, enzymatic resolution of racemic mixtures might be employed .
Reported Synthetic Approaches
While no direct synthesis has been published, Zhang et al. (2020) demonstrated a six-step route to a structurally related piperidine-pyridine hybrid compound . Key steps adaptable to this target include:
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Chiral Methyl Group Introduction: Alkylation of lithiated intermediates under cryogenic conditions (-78°C).
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Ring-Closing Reactions: Using Mitsunobu conditions for stereochemical control.
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Protecting Group Strategies: Sequential protection/deprotection of hydroxyl and amine functionalities.
A hypothetical synthesis could proceed as follows:
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Condensation of 2-methylpyridine with chloral hydrate (CCl₃CHO) under acidic conditions.
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Reduction of the resulting ketone intermediate (CCl₃CO-pyridinyl) using NaBH₄ or LiAlH₄.
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Purification via column chromatography (silica gel, hexane/ethyl acetate) .
Reactivity and Derivative Formation
Nucleophilic Displacement
The trichloromethyl group shows potential for nucleophilic substitution reactions:
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Hydrolysis: Gradual conversion to -COOH group in aqueous basic conditions .
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Aminolysis: Reaction with primary amines to form amide derivatives .
Oxidation Pathways
The secondary alcohol undergoes oxidation to the corresponding ketone (CCl₃CO-pyridinyl) using Jones reagent or pyridinium chlorochromate .
Complexation Behavior
The pyridinyl nitrogen can coordinate to transition metals, forming complexes with potential catalytic activity. Analogous compounds show binding to Cu(II) and Fe(III) ions .
Analytical Characterization
Chromatographic Methods
Recommended analytical protocols:
| Method | Conditions | Detection |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH/H₂O | UV-Vis (254 nm) |
| GC-MS | DB-5ms column, 50–300°C @ 10°C/min | Electron Impact (70 eV) |
Mass Spectral Fragmentation
Predicted fragmentation pattern (EI-MS):
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m/z 254 [M]⁺
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m/z 219 [M-Cl]⁺
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m/z 154 [C₆H₄NCH₃]⁺
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